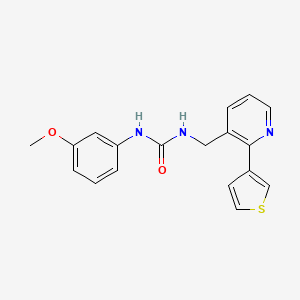

1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea derivative characterized by a 3-methoxyphenyl group and a pyridinylmethyl moiety substituted with a thiophen-3-yl ring. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active urea-based molecules targeting kinases, GPCRs, or antiproliferative pathways .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-16-6-2-5-15(10-16)21-18(22)20-11-13-4-3-8-19-17(13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPGVHQHCOMIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea derivative that has gained attention for its diverse biological activities. Urea derivatives, particularly those incorporating heterocycles, have been noted for their pharmacological potential, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves the reaction of 3-methoxyphenyl isocyanate with thiophen-3-yl pyridin-3-amine under controlled conditions. The resulting product is purified through crystallization techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have demonstrated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| 1 | EKVX | 1.7 | 21.5 | 25.9 |

| 2 | RPMI-8226 | 28.7 | 15.9 | 27.9 |

| 3 | OVCAR-4 | 25.1 | 77.5 | 93.3 |

These values indicate the concentration required to inhibit cell growth by 50% (GI50), the concentration that inhibits tumor growth (TGI), and the lethal concentration (LC50) for various cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1 |

These minimum inhibitory concentrations (MIC) demonstrate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria .

Antiviral Potential

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess antiviral properties:

| Virus | IC50 (μM) |

|---|---|

| MERS-CoV | 0.14 |

| HIV | 0.62 |

The IC50 values indicate the concentration needed to inhibit viral replication by half, showcasing the potential of this compound in antiviral drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of urea derivatives. Modifications in the phenyl and pyridine rings can significantly influence their potency:

- Substituents on the Phenyl Ring : The presence of methoxy groups enhances solubility and bioavailability.

- Pyridine Ring Variations : Alterations in nitrogen positioning and substituents can modulate receptor interactions and enhance selectivity towards target proteins.

Case Study 1: Anticancer Efficacy in Preclinical Models

In a study evaluating various urea derivatives, a compound structurally related to our target was found to significantly reduce tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg . This highlights the therapeutic potential of urea derivatives in oncology.

Case Study 2: Antimicrobial Effectiveness Against Resistant Strains

Another study focused on the antimicrobial efficacy of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The tested derivative exhibited a MIC of 0.5 μg/mL, outperforming standard antibiotics like vancomycin . This suggests a promising avenue for developing new treatments against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural analogs, their synthetic yields, physicochemical properties, and substituent variations.

Structural and Functional Insights

- Methoxy Groups: The target compound’s 3-methoxyphenyl group and 5g’s 4-methoxyphenyl substituent may improve solubility compared to halogenated analogs, though at the cost of reduced electrophilicity . Heterocyclic Variations: The thiophene-pyridine scaffold in the target compound contrasts with thiazole-piperazine systems in 11l and 11b, which may alter binding kinetics due to differences in aromatic stacking or hydrogen-bonding capacity .

- Synthetic Efficiency: Yields for analogs range from 70–88%, with electron-rich substituents (e.g., methoxy in 5g) showing marginally lower yields (77.5%) compared to halogenated derivatives (e.g., 78% for 5i) .

Physicochemical Properties :

Melting points correlate with substituent polarity; 5g (180–183°C) and 5i (186–188°C) have higher melting points than less polar analogs like 5f (165–167°C) . IR data for urea carbonyl stretches (~1677–1705 cm⁻¹) are consistent across compounds, confirming the urea backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.